3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the hexahydroquinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as ester, nitro, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, methyl acetoacetate, and 3-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound then undergoes cyclization to form the hexahydroquinoline core structure.
Esterification: Finally, esterification reactions are carried out to introduce the ethyl and methyl ester groups at the 3 and 6 positions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Alcohol Derivatives: From the reduction of the ketone group.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with a nitrophenyl group attached to different core structures.
Ester Derivatives: Compounds with ester functional groups at various positions.
Uniqueness
3-Ethyl 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24N2O7 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H24N2O7/c1-5-31-22(27)17-12(3)23-15-9-11(2)16(21(26)30-4)20(25)19(15)18(17)13-7-6-8-14(10-13)24(28)29/h6-8,10-11,16,18,23H,5,9H2,1-4H3 |
InChI Key |
IDJQZNDBBBHWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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